molecular formula C21H15N3O5 B3463364 2-[4-(2-methoxyphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole

2-[4-(2-methoxyphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B3463364
M. Wt: 389.4 g/mol
InChI Key: FABCSJOPQWUXBL-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of methoxyphenoxy and nitrophenyl groups contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[4-(2-methoxyphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-27-18-9-5-6-10-19(18)28-17-12-11-15(13-16(17)24(25)26)21-23-22-20(29-21)14-7-3-2-4-8-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABCSJOPQWUXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of 4-(2-methoxyphenoxy)-3-nitrobenzaldehyde. This intermediate can be obtained by nitration of 4-(2-methoxyphenoxy)benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Cyclization Reaction: The intermediate is then subjected to a cyclization reaction with hydrazine hydrate and benzoic acid to form the oxadiazole ring. This step typically requires refluxing the reaction mixture in an appropriate solvent such as ethanol or acetic acid.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium ethoxide can replace the methoxy group with an ethoxy group.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Sodium ethoxide, other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-[4-(2-aminophenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole.

    Substitution: 2-[4-(2-ethoxyphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2-[4-(2-methoxyphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for pharmaceutical research.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents. Its interactions with biological targets are studied to understand its mechanism of action.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-methoxyphenoxy)-3-nitrophenyl]-1,3,4-oxadiazole: Lacks the phenyl group at the 5-position, which may affect its reactivity and biological activity.

    2-[4-(2-methoxyphenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of a phenyl group, potentially altering its chemical properties and applications.

    2-[4-(2-methoxyphenoxy)-3-nitrophenyl]-5-ethyl-1,3,4-oxadiazole: Similar structure with an ethyl group, which may influence its solubility and reactivity.

Uniqueness

2-[4-(2-methoxyphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole is unique due to the combination of its functional groups and the presence of both methoxyphenoxy and nitrophenyl moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(2-methoxyphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
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2-[4-(2-methoxyphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole

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